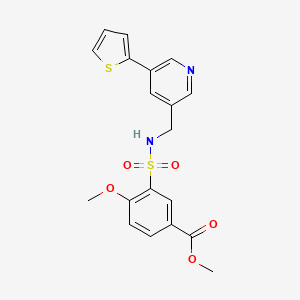

methyl 4-methoxy-3-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

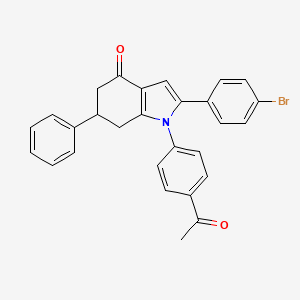

Synthesis and Photophysical Properties

Synthesis and Luminescence

A study on methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its analogs revealed that introducing methoxy and cyano groups to the thiophenyl moiety results in unique luminescence properties. The methoxy group, as an electron donor, significantly enhances the quantum yield of deep blue luminescence, showcasing the compound's potential in photophysical applications (Kim et al., 2021).

Synthetic Utility in Heterocyclic Chemistry

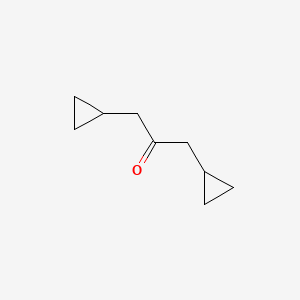

Facilitating Synthesis of αβ-Unsaturated Ketones

Research has demonstrated the utility of introducing a methoxy group into the benzene ring to ease the hydrolysis of allenyl sulphides, providing a practical synthesis route for αβ-unsaturated ketones (Cookson & Parsons, 1978). This illustrates the compound's role in synthetic chemistry, particularly in constructing complex organic frameworks.

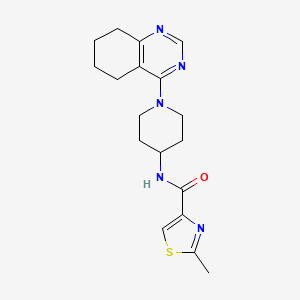

Catalysis and Reaction Mechanisms

Transylidations of Stable Sulfonium Ylids

A study explored how sulfonium bis(methoxycarbonyl)methylids undergo transylidation in the presence of a dialkoxy disulfide. This reaction, catalyzed by thiocyanogen and benzoyl disulfide, offers insights into novel catalytic mechanisms and the synthesis of sulfonium ylids (Matsuyama et al., 1973).

Material Science and Engineering

Optimization in Material Synthesis

The optimization of reaction conditions for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a related compound, underscores the importance of process efficiency in material science. This work contributes to enhancing yields and improving the synthesis of complex molecules (Xu et al., 2018).

Electrochemical Behavior

Electrochemical Reduction and Oxidation

Research into the electrochemical behavior of derivatives of dihydropyridines highlights the potential of methoxycarbonyl-substituted compounds in electrochemical studies. Such studies are crucial for understanding redox reactions and designing novel electrochemical sensors or devices (David et al., 1995).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 4-methoxy-3-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S2/c1-25-16-6-5-14(19(22)26-2)9-18(16)28(23,24)21-11-13-8-15(12-20-10-13)17-4-3-7-27-17/h3-10,12,21H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJVBYJRHKICJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2490135.png)

![2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2490142.png)

![4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2490145.png)

![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime](/img/structure/B2490146.png)

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2490148.png)